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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

CAS No.: 12167-20-3

Cat. No.: B228403

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-2-
nitrophenol (C₇H₇NO₃), a key chemical intermediate in various industrial syntheses.[1][2][3]

Understanding the spectral signature of this molecule is paramount for quality control, reaction

monitoring, and structural confirmation in research and development settings. This document

offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, grounded in established scientific principles and methodologies.

Molecular Structure and Spectroscopic Overview
4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is an aromatic compound

characterized by a phenol ring substituted with a methyl group at position 4 and a nitro group at

position 2. This substitution pattern gives rise to a unique electronic environment for each atom,

which is reflected in its spectroscopic data. The molecular weight of 4-Methyl-2-nitrophenol is
approximately 153.14 g/mol .[1][4]

A thorough spectroscopic analysis provides a molecular fingerprint, enabling unambiguous

identification and assessment of purity. This guide will delve into the nuances of each major

spectroscopic technique as applied to this molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 4-Methyl-2-nitrophenol, both ¹H and ¹³C NMR provide critical information about

the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Methyl-2-nitrophenol, typically recorded in a deuterated solvent

like chloroform (CDCl₃), reveals distinct signals for the aromatic protons, the methyl protons,

and the hydroxyl proton.

Data Summary: ¹H NMR of 4-Methyl-2-nitrophenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Singlet (broad) 1H OH

~7.9 Doublet 1H H-3

~7.3 Doublet of doublets 1H H-5

~7.1 Doublet 1H H-6

~2.3 Singlet 3H CH₃

Interpretation and Causality:

Hydroxyl Proton (OH): The broad singlet at approximately 10.5 ppm is characteristic of a

phenolic proton, with its chemical shift significantly influenced by hydrogen bonding and

solvent effects. Its broadness is a result of chemical exchange with residual water or other

exchangeable protons in the sample.

Aromatic Protons (H-3, H-5, H-6): The aromatic region displays a complex splitting pattern

due to the coupling between adjacent protons. The downfield shift of H-3 is attributed to the

strong electron-withdrawing effect of the adjacent nitro group. The coupling constants (J-

values) between these protons would provide further confirmation of their relative positions.
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Methyl Protons (CH₃): The singlet at around 2.3 ppm corresponds to the three protons of the

methyl group. The absence of splitting indicates no adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

Sample Preparation: Dissolve 5-25 mg of 4-Methyl-2-nitrophenol in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5] Ensure the sample is

fully dissolved and free of any particulate matter by filtering if necessary.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is

typically a 300 MHz or higher field NMR spectrometer.

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal

of the solvent. The magnetic field homogeneity is then optimized by a process called

shimming to obtain sharp spectral lines.

Acquisition: A standard one-pulse sequence is used to acquire the Free Induction Decay

(FID). Key parameters include a 90° pulse angle and a sufficient relaxation delay (typically 1-

5 seconds) to allow for full magnetization recovery between scans.

Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain

signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Sample Preparation Data Acquisition Data Processing

Dissolve 5-25 mg in CDCl3 Filter into NMR Tube Insert into Spectrometer Lock & Shim Acquire FID Fourier Transform Phase & Baseline Correct Reference Spectrum

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to

the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated

samples are often required.

Data Summary: ¹³C NMR of 4-Methyl-2-nitrophenol

Chemical Shift (δ) ppm Assignment

~155 C-1 (C-OH)

~140 C-2 (C-NO₂)

~135 C-4 (C-CH₃)

~128 C-6

~125 C-5

~120 C-3

~20 CH₃

Interpretation and Causality:

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbon bearing the hydroxyl group (C-1) is significantly deshielded, as is

the carbon attached to the nitro group (C-2). The quaternary carbons (C-1, C-2, and C-4) can

be distinguished from the protonated carbons using techniques like DEPT (Distortionless

Enhancement by Polarization Transfer).

Methyl Carbon: The methyl carbon appears at a characteristic upfield chemical shift of

around 20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences:

Sample Concentration: A higher concentration of the sample (50-100 mg) is often necessary

to obtain a good signal-to-noise ratio in a reasonable time.[5]
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Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by

removing C-H coupling, resulting in single lines for each unique carbon. A longer relaxation

delay may be needed, especially for quaternary carbons.

Processing: The processing steps are analogous to those for ¹H NMR. The spectrum is

typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared

radiation at specific frequencies corresponds to the stretching and bending of chemical bonds,

providing valuable information about the functional groups present.

Data Summary: IR Spectroscopy of 4-Methyl-2-nitrophenol

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3200-3500 (broad) O-H stretch Phenolic -OH

~3000-3100 C-H stretch Aromatic C-H

~2850-3000 C-H stretch Methyl C-H

~1580, ~1480 C=C stretch Aromatic ring

~1520, ~1340
N-O asymmetric & symmetric

stretch
Nitro group (NO₂)

~1200-1300 C-O stretch Phenolic C-O

~800-900 C-H bend (out-of-plane) Substituted aromatic

Interpretation and Causality:

O-H Stretch: The broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of the

hydroxyl group and is broadened due to intermolecular hydrogen bonding.

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the

aromatic ring, while those just below 3000 cm⁻¹ are from the methyl group.
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Nitro Group Stretches: The two strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are

indicative of the asymmetric and symmetric stretching of the N-O bonds in the nitro group,

respectively. These are highly characteristic and confirmatory for this functional group.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and

contains a complex pattern of absorptions that are unique to the molecule as a whole,

including C-C and C-O stretching and various bending vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for analyzing solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. A background

spectrum of the clean, empty crystal is collected.

Sample Application: A small amount of the solid 4-Methyl-2-nitrophenol is placed directly

onto the ATR crystal.

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between

the sample and the crystal.

Data Collection: The IR spectrum of the sample is then collected. The instrument measures

the attenuated IR beam that has interacted with the sample.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Instrument Setup Sample Analysis Data Processing

Clean ATR Crystal Collect Background Apply Solid Sample Engage Pressure Arm Collect Sample Spectrum Ratio Sample/Background Generate Final Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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